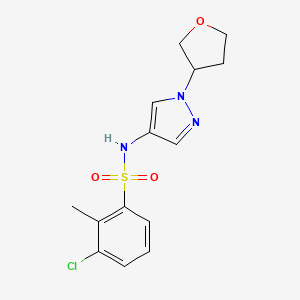![molecular formula C14H18BF3O3S B2452032 4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoro-ethanesulfinyl)-phenyl]-[1,3,2]dioxaborolane CAS No. 2304631-69-2](/img/structure/B2452032.png)
4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoro-ethanesulfinyl)-phenyl]-[1,3,2]dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative . It’s also known as HBpin or Pinacolborane . It’s used in various chemical reactions, including borylation, hydroboration, and coupling with aryl iodides .
Molecular Structure Analysis
The molecular structure of similar compounds like 4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane consists of a boron atom bonded to an oxygen atom and a carbon atom . The carbon atom is part of a ring structure that includes other carbon and oxygen atoms .Chemical Reactions Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used in various chemical reactions. For instance, it’s used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It’s also used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a molecular weight of 127.98 . It has a refractive index of 1.396 and a density of 0.882 g/mL at 25 °C . It’s stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Molecular Structure
- Coombs et al. (2006) synthesized a similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, and characterized it through single crystal X-ray diffraction, revealing no significant intermolecular or intramolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).
Preparative Synthesis
- Fandrick et al. (2012) described a scalable process for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, a related compound, emphasizing the efficiency of a continuous-flow and distillation process (Fandrick et al., 2012).
Crystal Structure and DFT Study
- Huang et al. (2021) conducted a study on boric acid ester intermediates with benzene rings, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, using FTIR, NMR spectroscopy, mass spectrometry, X-ray diffraction, and DFT calculations (Huang et al., 2021).
Characterization and Density Functional Theory (DFT) Studies
- Liao et al. (2022) explored 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, confirming its structure through spectroscopic methods and DFT calculations (Liao et al., 2022).
Applications in Material Science
- Yokozawa et al. (2011) investigated the use of 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the polymerization of P3HT, a material with potential applications in electronics (Yokozawa et al., 2011).
Electrochemical Properties
- Tanigawa et al. (2016) studied the electrochemical properties of similar sulfur-containing organoboron compounds, highlighting their potential in anodic substitution reactions (Tanigawa et al., 2016).
Future Directions
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethylsulfinyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3S/c1-12(2)13(3,4)21-15(20-12)10-6-5-7-11(8-10)22(19)9-14(16,17)18/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYJTQMCRLEKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)sulfinyl)phenyl)-1,3,2-dioxaborolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide](/img/structure/B2451949.png)
![3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one](/img/structure/B2451950.png)
![N-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2451951.png)
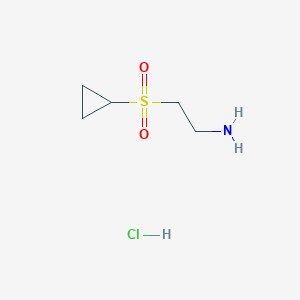
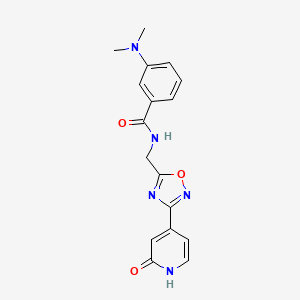
![1-(3-(methylthio)phenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2451956.png)
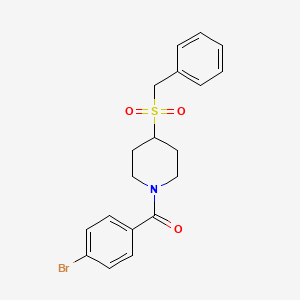
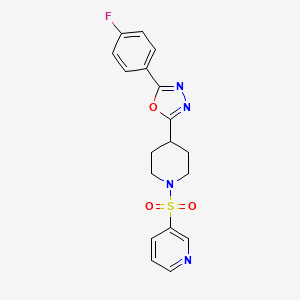
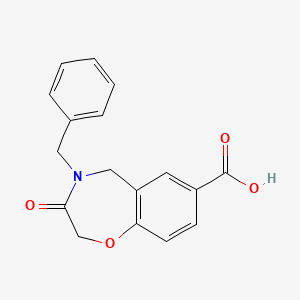
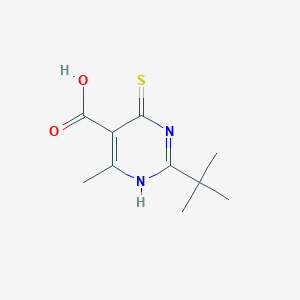
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2451962.png)
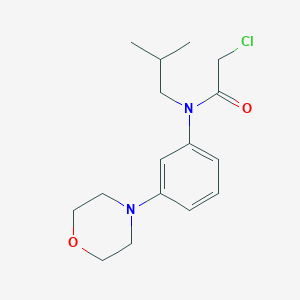
![N-(2-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451968.png)
